Boiling Point and Thermal Stability Advantage
The target compound (3-chlorophenyl, meta-substituted) exhibits a computed boiling point of 446.8 °C at 760 mmHg, which is 13.4 °C higher than the 433.4 °C boiling point of its direct ortho-chloro regioisomer, 2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-20-7) . The flash point of the target compound is 224 °C versus 215.9 °C for the 2-chlorophenyl isomer, an 8.1 °C differential . This difference arises from the meta- vs. ortho- chlorine substitution on the pendant phenyl ring, which alters molecular dipole moment and intermolecular packing without changing the molecular formula (both C20H15ClF3NO, MW 377.79) .
| Evidence Dimension | Boiling point at 760 mmHg (computed/predicted) |
|---|---|
| Target Compound Data | 446.8 °C |
| Comparator Or Baseline | 2-(2-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-20-7): 433.4 °C |
| Quantified Difference | Δ = +13.4 °C (target compound 3.1% higher) |
| Conditions | Predicted/computed values from ChemSrc database; method of prediction not specified but consistent across both entries |
Why This Matters
The 13.4 °C higher boiling point indicates stronger intermolecular interactions in the meta-substituted isomer, which may confer advantages in high-temperature synthetic transformations, vacuum distillation purification, or applications requiring enhanced thermal stability.
